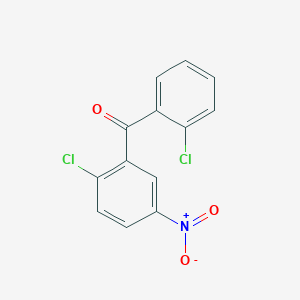
(2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dichloro-5-nitrobenzophenone is an organic compound with the molecular formula C13H7Cl2NO3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-5-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the condensation of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction is carried out at temperatures ranging from -10°C to 40°C, followed by acid treatment, filtration, and crystallization to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimizations for yield and safety. The use of environmentally friendly solvents and recyclable by-products is emphasized to ensure the process is sustainable and economically viable .
化学反応の分析
Types of Reactions
2,2’-Dichloro-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.
Major Products
Reduction: The major product is 2,2’-Dichloro-5-aminobenzophenone.
Substitution: Products vary depending on the substituent introduced, such as 2,2’-Dichloro-5-methoxybenzophenone when methoxide is used.
科学的研究の応用
2,2’-Dichloro-5-nitrobenzophenone has several applications in scientific research:
作用機序
The mechanism of action of 2,2’-Dichloro-5-nitrobenzophenone depends on its application. In the synthesis of benzodiazepines, for example, it reacts with ethylenediamine to form an intermediate benzodiazepine, which is then oxidized to benzodiazepinone . The molecular targets and pathways involved vary based on the specific reactions and applications.
類似化合物との比較
Similar Compounds
2-Amino-5-chlorobenzophenone: Similar in structure but with an amino group instead of a nitro group.
2-Amino-2’,5-dichlorobenzophenone: Contains an additional chlorine atom and an amino group.
2-Amino-2’-chloro-5-nitrobenzophenone: Similar but with an amino group in place of one chlorine atom.
特性
分子式 |
C13H7Cl2NO3 |
|---|---|
分子量 |
296.10 g/mol |
IUPAC名 |
(2-chloro-5-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl2NO3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H |
InChIキー |
DWAPEQQGSYXCJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















